molecular formula C15H12N4O2 B2524173 phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate CAS No. 400081-96-1

phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B2524173
CAS No.: 400081-96-1
M. Wt: 280.287
InChI Key: ZSILXSCVEFUHGU-UHFFFAOYSA-N
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Description

Phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound with the molecular formula C15H12N4O2 and a molecular weight of 280.28 g/mol . This compound features a nicotinate moiety linked to a triazole ring, which is further substituted with a phenyl group. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

Mechanism of Action

Target of Action

Phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a derivative of the 1,2,4-triazole class of compounds . The primary targets of these compounds are often enzymes, such as aromatase , and they have been found to have significant interactions with various cancer cell lines .

Mode of Action

The mode of action of this compound involves the formation of hydrogen bonds with different targets . This interaction leads to changes in the target’s function, often inhibiting its activity . For instance, it has been suggested that these compounds bind to the active site of the aromatase enzyme .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can affect various pathways related to cell growth and proliferation . They have been shown to exhibit cytotoxic activities against several human cancer cell lines .

Pharmacokinetics

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The result of the action of this compound is typically the inhibition of the target enzyme’s activity . This can lead to a decrease in the proliferation of cancer cells . Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its efficacy and stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate typically involves the reaction of 6-bromo-nicotinic acid with 3-methyl-1H-1,2,4-triazole in the presence of a suitable base and a palladium catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate has several applications in scientific research:

Comparison with Similar Compounds

Phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate can be compared with other triazole-containing compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of the nicotinate and triazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

phenyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-11-17-10-19(18-11)14-8-7-12(9-16-14)15(20)21-13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSILXSCVEFUHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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